Propyl 3-(2-furyl)acrylate
Description
Definition and Structural Context of Propyl 3-(2-furyl)acrylate within Acrylate (B77674) and Furan (B31954) Chemistry
This compound is an organic ester with a specific molecular architecture that dictates its chemical behavior. ontosight.ai Its structure is composed of three key components: a propyl group, an acrylate group, and a furan ring. The acrylate portion, an ester of acrylic acid, is a well-known functional group in polymer chemistry, valued for its ability to undergo polymerization. ontosight.ai The furan component is a five-membered aromatic heterocycle containing one oxygen atom, a common motif in naturally occurring compounds and a versatile building block in synthesis. ontosight.aiyoutube.com
The systematic name for this compound is propyl (E)-3-(2-furyl)acrylate. thegoodscentscompany.comflavscents.com It belongs to the class of acrylates, which are known for their reactivity in polymerization reactions. ontosight.ai The presence of the furan ring, attached to the acrylate backbone, introduces unique electronic properties and potential for further chemical transformations. ontosight.ai
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Propyl Acrylate | 3-(2-Furyl)acrylic acid |
| CAS Number | 623-22-3 thegoodscentscompany.com | 925-60-0 nih.gov | 539-47-9 sigmaaldrich.com |
| Molecular Formula | C10H12O3 thegoodscentscompany.com | C6H10O2 nih.gov | C7H6O3 sigmaaldrich.com |
| Molecular Weight | 180.20 g/mol thegoodscentscompany.com | 114.14 g/mol nih.gov | 138.12 g/mol sigmaaldrich.com |
| Appearance | - | - | - |
| Boiling Point | - | - | - |
| Melting Point | - | - | - |
| Flash Point | 107.22 °C flavscents.com | - | Not applicable sigmaaldrich.com |
| Refractive Index | 1.52000 to 1.52600 @ 20.00 °C flavscents.com | - | - |
| Specific Gravity | 1.07100 to 1.07700 @ 20.00 °C flavscents.com | - | - |
Data for this compound is based on the (E)-isomer.
Significance of the Furan-Acrylate Moiety in Organic Synthesis and Materials Science
The combination of a furan ring and an acrylate functional group within a single molecule, the furan-acrylate moiety, gives rise to a versatile platform with significant applications in both organic synthesis and materials science. This significance stems from the distinct reactivity of each component and the synergistic effects that arise from their juxtaposition.
In the sphere of organic synthesis , the furan ring within the furan-acrylate structure can act as a diene in Diels-Alder reactions. nih.govacs.org This cycloaddition reaction is a powerful tool for the construction of complex six-membered rings, which are prevalent in many natural products and pharmaceuticals. nih.gov While furan itself can be a reluctant diene in these reactions, tethering it to a dienophile like an acrylate can facilitate intramolecular Diels-Alder reactions, leading to the formation of intricate polycyclic systems. youtube.com Furthermore, the furan ring can be derived from renewable resources like furfural (B47365), which is produced from lignocellulosic biomass. researchgate.netresearchgate.net This positions furan-acrylate compounds as key players in the development of sustainable and green chemistry, providing a bio-based alternative to petroleum-derived starting materials. researchgate.netrsc.orgablesci.com The transformation of biomass-derived furans into valuable chemicals is a major area of research, aiming to create a more sustainable chemical industry. mdpi.com
In materials science , the acrylate portion of the furan-acrylate moiety is a polymerizable group. ontosight.ai This allows for the incorporation of the furan ring into polymer chains, leading to the development of new materials with unique properties. researchgate.net For instance, furan-containing polymers can exhibit enhanced thermal stability and can be designed to be responsive to stimuli. researchgate.net The Diels-Alder reaction of the furan group can be reversible, which opens up the possibility of creating self-healing polymers and shape-memory materials. researchgate.net Furan-based monomers, including furan acrylates, are being actively investigated for the synthesis of bio-based polyesters and polyamides. researchgate.net Recent studies have demonstrated the use of furanic (meth)acrylate monomers as reactive diluents in stereolithography, a form of 3D printing, showcasing their potential in advanced manufacturing. acs.orgacs.org The resulting polymers can offer improved thermal and mechanical properties compared to their petroleum-based counterparts. acs.org The development of highly photosensitive furan acrylate derivatives that can be polymerized without a photoinitiator further highlights their potential in creating novel photosensitive materials. rsc.orgrsc.org
Table 2: Research Findings on the Furan-Acrylate Moiety
| Research Area | Key Finding | Significance |
| Diels-Alder Reactions | The furan ring acts as a diene, enabling the synthesis of complex cyclic compounds. nih.govacs.org | Provides a pathway to valuable chemical intermediates and complex molecular architectures. nih.gov |
| Renewable Feedstocks | Furan-acrylates can be synthesized from biomass-derived furfural. researchgate.netsciopen.com | Offers a sustainable alternative to petroleum-based monomers, contributing to green chemistry. researchgate.netrsc.org |
| Polymer Synthesis | The acrylate group allows for polymerization, incorporating the furan moiety into polymer backbones. researchgate.netresearchgate.net | Leads to the creation of novel polymers with tailored properties, such as enhanced thermal stability and stimuli-responsiveness. researchgate.netacs.org |
| Advanced Materials | Furan-acrylate based polymers are being explored for applications like self-healing materials and in 3D printing. researchgate.netacs.org | Demonstrates the potential for creating high-performance, sustainable materials for modern technologies. acs.org |
| Photopolymerization | Certain furan acrylate derivatives exhibit high photosensitivity and can polymerize without photoinitiators. rsc.orgrsc.org | Enables the development of new photosensitive materials and more efficient curing processes. rsc.org |
Structure
3D Structure
Properties
CAS No. |
63485-68-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
InChI Key |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
Isomeric SMILES |
CCCOC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
density |
1.071-1.077 (20°) |
physical_description |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Propyl 3 2 Furyl Acrylate
Photochemical Transformations
The presence of a chromophoric furyl group adjacent to an activated double bond makes propyl 3-(2-furyl)acrylate susceptible to various photochemical reactions, most notably [2+2] photocycloadditions and dimerization.
[2+2] Photocycloaddition Reactions and Dimerization Studies
The irradiation of 3-(2-furyl)acrylic acid and its esters, such as the propyl ester, can lead to dimerization through a [2+2] photocycloaddition reaction. nih.govund.edu This type of reaction involves the joining of two unsaturated molecules to form a cyclobutane (B1203170) ring. acs.org For instance, the irradiation of methyl 3-(2-furyl)acrylate in acetonitrile (B52724) with a sensitizer (B1316253) like benzophenone (B1666685) results in a mixture of two dimeric products. nih.gov The reaction proceeds through the triplet state of the molecule, which is populated via energy transfer from the sensitizer. nih.gov
These photochemical dimerization reactions are valuable for synthesizing complex structures containing cyclobutane rings, which can be challenging to obtain through other synthetic routes. dnu.dp.ua The heterocyclic furan (B31954) ring plays a crucial role in influencing the regioselectivity and stereoselectivity of these reactions. dnu.dp.ua Studies have shown that similar furan derivatives can undergo dimerization even at extremely low temperatures, such as -196°C in liquid nitrogen, with high conversion rates. und.edu
The general mechanism for the photodimerization of heteroarylacrylates like this compound involves the excitation to a triplet state, followed by interaction with a ground-state molecule to form biradical intermediates. nih.gov The stability of these intermediates dictates the stereochemistry of the final products. nih.gov
Regiochemical and Stereochemical Control in Photodimerization
The regiochemistry and stereochemistry of the photodimerization of furylacrylates are subjects of detailed investigation. nih.govdnu.dp.ua The observed high regioselectivity in these reactions can be explained by considering the frontier molecular orbitals of the reacting species. nih.gov Specifically, the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the excited triplet state and the Highest Occupied Molecular Orbital (HOMO) of the ground state molecule governs the regiochemical outcome. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanism. nih.govdnu.dp.ua These studies show that the formation of the most stable biradical intermediate controls the stereochemical course of the reaction. nih.gov For methyl 3-(2-furyl)acrylate, calculations have demonstrated that the triplet biradical precursor to the major dimeric product has the lowest energy. nih.gov The subsequent ring closure to form the cyclobutane products is under kinetic control. nih.gov
The reaction conditions, including the solvent and the presence of sensitizers, can influence the product distribution. For example, while irradiation in methanol (B129727) may only lead to E-Z isomerization, using a sensitizer in acetonitrile promotes dimerization. nih.gov
Thermally Initiated and Cycloaddition Reactions
Beyond photochemical pathways, this compound can participate in thermally driven reactions, including Diels-Alder and Michael addition reactions, which exploit the reactivity of both the furan and acrylate (B77674) components.
Diels-Alder Reactions Involving the Furan and Acrylate Moieties
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comresearchgate.net In this compound, both the furan ring and the acrylate double bond can potentially participate in Diels-Alder reactions. The furan ring can act as the diene component, while the acrylate double bond can function as the dienophile. researchgate.net
The reactivity in a Diels-Alder reaction is typically enhanced when the diene is electron-rich and the dienophile is electron-deficient. masterorganicchemistry.com The furan ring in this compound is an electron-rich diene, and the acrylate group is an electron-deficient dienophile, making intramolecular and intermolecular Diels-Alder reactions feasible. These reactions are often thermally reversible, a property that has been exploited in the development of self-healing polymers. researchgate.net For instance, polymers incorporating furan and maleimide (B117702) groups can form crosslinks via the Diels-Alder reaction, which can be broken upon heating (retro-Diels-Alder) and reformed upon cooling. researchgate.net
Michael Addition Pathways
The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). organic-chemistry.orgresearchgate.net In this compound, the acrylate moiety serves as an excellent Michael acceptor due to the electron-withdrawing nature of the ester group. researchgate.net
A variety of nucleophiles, including amines (aza-Michael addition), thiols, and carbanions derived from active methylene (B1212753) compounds, can add to the β-carbon of the acrylate double bond. researchgate.netresearchgate.net The reaction is typically base-catalyzed and is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The aza-Michael addition of primary and secondary amines to acrylates has been studied in detail, revealing that the reaction can proceed through different mechanistic pathways, including a 1,2-addition followed by a proton transfer or a direct 1,4-addition. researchgate.net The specific pathway can be influenced by the substituents on the amine and the acrylate. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Furan Ring and Acrylate Group
The furan ring and the acrylate group in this compound exhibit distinct electrophilic and nucleophilic characteristics, allowing for a range of chemical transformations.
The furan ring is an electron-rich aromatic heterocycle and is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing acrylate substituent at the 2-position deactivates the ring towards electrophilic substitution. Conversely, the furan ring can act as a nucleophile in certain reactions. For example, sp2 pinacol (B44631) boronic esters of furan have been shown to be nucleophilic, and this nucleophilicity is enhanced upon the formation of an anionic boronate species. rsc.org
The acrylate moiety, on the other hand, is characterized by an electrophilic double bond due to conjugation with the carbonyl group. This makes it susceptible to nucleophilic attack, as seen in Michael additions. organic-chemistry.orgresearchgate.net The carbonyl carbon of the ester group is also electrophilic and can be attacked by nucleophiles, leading to hydrolysis or transesterification reactions. The α-carbon of the acrylate can be deprotonated to form a nucleophilic enolate under strongly basic conditions.
The electrophilic sulfur atom in sulfenic acid is susceptible to attack by various nucleophiles, including carbanions. nih.gov While not directly involving this compound, this illustrates the principle of nucleophilic attack on electrophilic centers, which is fundamental to the reactivity of the acrylate group.
The interplay of these reactive sites allows for a rich and diverse chemistry, making this compound a valuable building block in organic synthesis.
Catalytic Reactions and Transformations of this compound
The chemical versatility of this compound lends itself to a variety of catalytic transformations, enabling the synthesis of a diverse array of functionalized molecules. These reactions primarily target the furan ring and the acrylate moiety, offering pathways for hydrogenation, reduction, and the formation of new carbon-carbon and carbon-heteroatom bonds.
Hydrogenation and Reduction Processes
The catalytic hydrogenation of furan derivatives, including compounds like this compound, is a critical process for producing valuable chemicals. researchgate.net The reaction can proceed through different pathways, leading to the saturation of the furan ring, reduction of the acrylate double bond, or ring opening. rsc.org
The selective hydrogenation of the furan ring in derivatives can yield tetrahydrofuran (B95107) compounds. rsc.org For instance, the hydrogenation of furfural (B47365), a related furan derivative, can produce tetrahydrofurfuryl alcohol. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. researchgate.netrsc.org Catalysts based on noble metals like palladium (Pd) and platinum (Pt) are often employed for these transformations. rsc.orgresearchgate.net For example, studies on furan hydrogenation over Pd/ZrO2 have shown that the ratio of hydrogen to furan can influence the selectivity towards tetrahydrofuran (THF). rsc.org Similarly, ruthenium (Ru) and iridium (Ir) pincer complexes have demonstrated high efficiency and selectivity in the hydrogenation of furanic aldehydes to furfuryl alcohols under mild conditions. rsc.org
The reduction of the α,β-unsaturated double bond in the acrylate portion of this compound can be achieved through catalytic hydrogenation, leading to the corresponding saturated ester. The olefinic group can be selectively reduced using catalysts such as 5% Pd/C. researchgate.net Kinetic studies on the hydrogenation of similar compounds like 3-(2-furyl)acrolein (B1300914) have revealed a stepwise process where the acrolein is first converted to the propanal and then to the propanol. researchgate.net
The nature of the catalyst support can also significantly influence the catalytic activity and selectivity. For example, Pd nanoparticles supported on UiO-66 have shown higher activity in furfural hydrogenation compared to traditional supports like SiO2 and γ-Al2O3. researchgate.net
Table 1: Catalysts and Conditions for Hydrogenation of Furan Derivatives
| Catalyst System | Substrate | Product(s) | Key Findings |
| Ru and Ir pincer complexes | Furanic aldehydes | Furfuryl alcohols | High efficiency and selectivity under mild conditions. rsc.org |
| Pd/ZrO2 | Furan | Tetrahydrofuran (THF) | Selectivity influenced by H2/furan ratio. rsc.org |
| 5% Pd/C | 3-(2-furyl)acrylic acid derivatives | Selectively reduced olefinic group | Effective for selective hydrogenation. researchgate.net |
| Pd/UiO-66 | Furfural | Tetrahydrofurfuryl alcohol | Higher activity compared to Pd/SiO2 and Pd/γ-Al2O3. researchgate.net |
| Poly(CTR-β-CD) Ru(0) NPs | 3-(2-furyl)acrolein | 3-(2-furyl)propanal, 3-(2-furyl)propan-1-ol | Stepwise hydrogenation observed. researchgate.net |
Metal-Catalyzed Coupling and Functionalization Reactions
This compound can participate in various metal-catalyzed coupling reactions, which are powerful tools for constructing complex organic molecules. These reactions, such as the Heck, Suzuki, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds at the furan ring.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. acs.orgacs.org While direct Heck reactions on this compound are not extensively detailed, the reactivity of furan derivatives in such couplings is well-established. acs.orgnih.gov For instance, furan-containing oligomers have been synthesized by combining furan annulation with the Heck reaction. acs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)2, along with a phosphine (B1218219) ligand and a base. acs.org
Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. numberanalytics.comnih.govmdpi.com Furan derivatives, including furan-2-yltrifluoroborates, have been successfully used as coupling partners in Suzuki reactions with various aryl halides. nih.gov These reactions often utilize palladium catalysts like Pd(OAc)2 with ligands such as RuPhos. nih.gov The instability of some furanboronic acids can be a challenge, but the use of their trifluoroborate salts can overcome this limitation. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper catalysts. researchgate.netsioc-journal.cn This reaction has been employed in the synthesis of various furan-containing compounds, including oligoaryls and benzofurans. acs.orgsioc-journal.cnchim.it The reaction conditions often involve a palladium catalyst like PdCl2(PPh3)2 and a copper co-catalyst such as CuI, in the presence of a base. acs.org
Table 2: Metal-Catalyzed Coupling Reactions of Furan Derivatives
| Reaction | Catalyst System | Substrates | Product Type |
| Heck Reaction | Pd(OAc)2, Ph3P, K2CO3 | Furan derivative, alkene | Furan-containing oligomers acs.org |
| Suzuki Coupling | Pd(OAc)2, RuPhos, Na2CO3 | Furan-2-yltrifluoroborate, aryl halide | Biaryl compounds nih.gov |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N | Furan derivative, terminal alkyne | Alkynyl-substituted furans acs.org |
Organocatalytic Applications (e.g., Morita-Baylis-Hillman)
This compound is a suitable substrate for organocatalytic reactions, most notably the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO or a phosphine. organic-chemistry.orgyoutube.com
In the context of this compound, the acrylate moiety serves as the activated alkene. The reaction with an aldehyde in the presence of a suitable catalyst would yield a highly functionalized allylic alcohol. The reaction is known to be slow, but its utility in creating complex structures makes it a valuable synthetic tool. youtube.com The resulting MBH adducts can be further transformed into other valuable compounds. mdpi.comresearchgate.net While specific studies on the MBH reaction of this compound are not abundant, the general applicability of acrylates in this reaction is well-documented. organic-chemistry.org The use of chiral organocatalysts can lead to enantioselective versions of the MBH reaction, providing access to chiral building blocks. beilstein-journals.org
Derivatization and Functionalization Strategies
The presence of multiple reactive sites in this compound allows for a range of derivatization and functionalization strategies to synthesize novel compounds with tailored properties.
Synthesis of Epoxypropyl Derivatives (e.g., 2,3-Epoxythis compound)
One important derivatization is the synthesis of 2,3-epoxythis compound (EPFA). This compound can be synthesized from 3-(2-furyl)acrylic acid (FAA) and epichlorohydrin. researchgate.net The resulting EPFA contains both an acrylate group and an epoxy group, making it a valuable monomer for the synthesis of copolymers with other monomers like methyl methacrylate (B99206) (MMA) or acrylonitrile (B1666552) (AN). researchgate.net These copolymers can then be used in the fabrication of materials such as glass fiber reinforced composites. researchgate.net The synthesis and characterization of EPFA and its copolymers have been reported, with characterization techniques including FTIR and NMR spectroscopy. researchgate.netgrafiati.com
Formation of Anhydride (B1165640) Intermediates (e.g., 3-(2-Furyl)acrylic Anhydride)
3-(2-Furyl)acrylic acid, the precursor to this compound, can be converted into its corresponding anhydride, 3-(2-furyl)acrylic anhydride. The formation of anhydrides from carboxylic acids is a standard transformation in organic synthesis. While specific literature on the synthesis of 3-(2-furyl)acrylic anhydride from the propyl ester is not detailed, the conversion of 3-(2-furyl)acrylic acid to its anhydride is a plausible reaction. Anhydrides are reactive intermediates that can be used in various acylation reactions. For instance, they can react with alcohols or amines to form esters or amides, respectively. The Perkin reaction, which involves the reaction of an aromatic aldehyde with an acid anhydride, provides a classical route to α,β-unsaturated carboxylic acids, highlighting the reactivity of anhydrides.
Coordination Chemistry and Organometallic Complex Formation (e.g., Bismuth complexes)
The coordination chemistry of this compound is not extensively documented in dedicated studies. However, its potential to act as a ligand in organometallic complexes, particularly with p-block elements like bismuth, can be inferred from its structural features and the known reactivity of bismuth compounds. This compound possesses several potential coordination sites: the oxygen atom of the furan ring, the carbonyl oxygen of the ester group, and the π-system of the acrylate double bond.
Bismuth(III) compounds, such as bismuth chloride (BiCl₃) and bismuth triflate (Bi(OTf)₃), are recognized for their Lewis acidic character, enabling them to activate and coordinate with various organic functional groups. iwu.edursc.org The Bi(III) ion is classified as a borderline acid and is known to form stable complexes with ligands containing oxygen and nitrogen donor atoms. researchgate.net This affinity for oxygen donors suggests that the carbonyl and furan oxygens of this compound are the most likely sites for coordination.
While the coordination chemistry of bismuth has been historically underdeveloped compared to lighter pnictogens, recent research has expanded its scope beyond simple carbonyl complexes. utexas.edu Studies on bismuth(III) complexes with other oxygen-containing ligands, such as aminopolycarboxylates and dipicolinates, demonstrate its capacity to form stable coordination compounds. researchgate.netchemrxiv.org For instance, the catalytic activity of Bi(OTf)₃ in reactions involving furan derivatives, like the vinylogous Mukaiyama aldol (B89426) reaction of 2-(trimethylsilyloxy)furan, underscores the interaction between the bismuth center and the furan moiety. rsc.org
It is plausible that this compound could form complexes with bismuth(III) salts through several binding modes:
Monodentate Coordination: Coordination could occur solely through the carbonyl oxygen, which is a common mode for ester ligands.
Bidentate Chelation: A more stable complex could arise from the chelation involving both the carbonyl oxygen and the furan oxygen, forming a five-membered ring with the bismuth center.
π-Complex Formation: While less common for bismuth, interaction with the carbon-carbon double bond of the acrylate system cannot be entirely ruled out, though coordination to the oxygen atoms is electronically favored.
The formation of such complexes would likely involve the interaction of the lone pair electrons from the oxygen atoms with the empty orbitals of the Lewis acidic bismuth center. The resulting organometallic species could exhibit unique reactivity, potentially finding applications in catalysis, similar to how other bismuth complexes are used to catalyze various organic transformations. rsc.orgnih.gov The specific geometry and stability of these hypothetical complexes would be influenced by the nature of the bismuth salt used and the reaction conditions. ucl.ac.uk
Conjugation with Monosaccharide Esters
The conjugation of this compound with monosaccharides has been investigated as a strategy to enhance its physicochemical properties, particularly water solubility. Derivatives of 3-(2-furyl)acrylic acid have been noted for their biological potential, but their application can be limited by poor water solubility. creative-biolabs.com Synthesizing ester conjugates with hydrophilic monosaccharides introduces multiple hydroxyl groups, which can significantly improve aqueous solubility and bioavailability. creative-biolabs.com
A series of 3-(2-furyl)acrylate monosaccharide esters has been successfully designed and synthesized. nih.govnih.gov The synthetic route involves the esterification of 3-(2-furyl)acrylic acid with various protected monosaccharides, followed by deprotection to yield the final target compounds. creative-biolabs.comnih.gov
The key synthetic step is the deprotection of the O-isopropylidene groups from the sugar moieties. nih.gov This is typically achieved under mild acidic conditions, for example, using a 50% solution of trifluoroacetic acid (TFA) in water at room temperature. nih.gov This process yields the desired 3-(2-furyl)acrylate monosaccharide esters. nih.gov In some cases, the final products are obtained as a mixture of anomers due to mutarotation in the reaction medium. nih.gov
The structures of these novel carbohydrate conjugates have been rigorously confirmed using various spectroscopic and spectrometric techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H- and ¹³C-NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govnih.govresearchgate.net
The table below summarizes the synthesized 3-(2-furyl)acrylate monosaccharide esters and the monosaccharide precursors used in their synthesis.
| Compound ID | Monosaccharide Precursor | Resulting Conjugate Name (Systematic) |
|---|---|---|
| Ia | D-glucofuranose derivative | D-glucofuranosyl 3-(2-furyl)acrylate |
| Ib | D-galactofuranose derivative | D-galactofuranosyl 3-(2-furyl)acrylate |
| Ic | D-mannofuranose derivative | D-mannofuranosyl 3-(2-furyl)acrylate |
| Id | D-xylofuranose derivative | D-xylofuranosyl 3-(2-furyl)acrylate |
| Ie | D-ribofuranose derivative | D-ribofuranosyl 3-(2-furyl)acrylate |
| If | L-arabinofuranose derivative | L-arabinofuranosyl 3-(2-furyl)acrylate |
These studies successfully demonstrate a viable chemical pathway to modify this compound and related compounds, creating novel derivatives with potentially improved properties for various applications. creative-biolabs.com
Advanced Spectroscopic Characterization and Structural Elucidation of Propyl 3 2 Furyl Acrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of propyl 3-(2-furyl)acrylate provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by signals from the propyl group, the vinylic protons of the acrylate (B77674) moiety, and the protons of the furan (B31954) ring. The expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below. chemicalbook.comdocbrown.info The trans-isomer is typically more stable and thus more common.
The protons of the propyl group are expected to appear in the upfield region. The terminal methyl (CH₃) group should present as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The central methylene group of the propyl chain will appear as a sextet, being coupled to both the terminal methyl group and the methylene group attached to the ester oxygen. The methylene group bonded to the oxygen (OCH₂) is the most deshielded of the propyl protons and will appear as a triplet.
The acrylate or vinylic protons, being part of a conjugated system, will appear as doublets in the downfield region. The proton on the carbon adjacent to the furan ring is expected at a higher chemical shift than the proton adjacent to the carbonyl group. The large coupling constant (J) between these two protons is characteristic of a trans-configuration.
The furan ring protons have distinct chemical shifts due to the heteroatom and the conjugated system. The proton at position 5 of the furan ring is the most deshielded, followed by the proton at position 3, and finally the proton at position 4, which appears as a characteristic doublet of doublets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Propyl -CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.4 |
| Propyl -CH₂- | 1.6 - 1.8 | Sextet | ~7.0 |
| Propyl -OCH₂- | 4.1 - 4.3 | Triplet (t) | ~6.7 |
| Acrylate Cα-H | 6.2 - 6.4 | Doublet (d) | ~15.7 |
| Acrylate Cβ-H | 7.5 - 7.7 | Doublet (d) | ~15.7 |
| Furan H-3 | 6.6 - 6.8 | Doublet (d) | ~3.5 |
| Furan H-4 | 6.4 - 6.6 | Doublet of Doublets (dd) | ~3.5, ~1.8 |
| Furan H-5 | 7.4 - 7.6 | Doublet (d) | ~1.8 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemicalbook.comresearchgate.net The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield. The sp² hybridized carbons of the furan ring and the acrylate double bond appear in the intermediate region, while the sp³ hybridized carbons of the propyl group are found in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Propyl -CH₃ | 10 - 11 |
| Propyl -CH₂- | 21 - 23 |
| Propyl -OCH₂- | 65 - 67 |
| Acrylate Cα | 116 - 118 |
| Acrylate Cβ | 130 - 132 |
| Furan C2 | 151 - 153 |
| Furan C3 | 114 - 116 |
| Furan C4 | 111 - 113 |
| Furan C5 | 144 - 146 |
| Carbonyl C=O | 166 - 168 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. rsc.orgyoutube.comcolumbia.edusdsu.edu
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent protons of the propyl group (-OCH₂-CH₂-CH₃) and between the two vinylic protons of the acrylate group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton and carbon assignments listed in the tables above.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.comchemicalbook.comresearchgate.netresearchgate.nethoriba.com
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ester. The C=C stretching of the acrylate and the furan ring will also give rise to characteristic peaks. The C-O stretching vibrations of the ester group typically result in two distinct bands. The C-H stretching of the furan ring (sp² C-H) and the propyl group (sp³ C-H) will appear at their respective characteristic frequencies.
Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C double bonds, often produce strong Raman signals, making it a useful technique for analyzing the conjugated system.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| sp² C-H Stretch (Furan & Acrylate) | IR / Raman | 3100 - 3000 | Medium |
| sp³ C-H Stretch (Propyl) | IR / Raman | 3000 - 2850 | Medium-Strong |
| C=O Stretch (α,β-unsaturated ester) | IR | 1715 - 1730 | Strong |
| C=C Stretch (Acrylate & Furan) | IR / Raman | 1600 - 1640 | Medium-Strong |
| C-O-C Stretch (Ester) | IR | 1250 - 1300 & 1100-1180 | Strong |
| Furan Ring Vibrations | IR / Raman | 1500-1580, ~1015, ~750 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. creative-proteomics.comnih.govnih.govimreblank.chmdpi.com For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol . The molecular ion peak [M]⁺• would therefore be expected at m/z 180.
Electron ionization (EI) would induce fragmentation, providing valuable structural clues. Common fragmentation pathways for this molecule are expected to include:
Loss of the propyl group ([M-43]⁺) or propene via McLafferty rearrangement.
Loss of the propyloxy radical ([M-59]⁺).
Cleavage of the ester group, leading to the formation of the furylacryloyl cation.
Fragmentation of the furan ring itself, a characteristic pathway for furan-containing compounds.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 180 | [C₁₀H₁₂O₃]⁺• (Molecular Ion) |
| 137 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 121 | [M - OC₃H₇]⁺ (Loss of propyloxy group) |
| 95 | [C₅H₃O-CO]⁺ (Furylacryloyl cation) |
| 67 | [C₄H₃O]⁺ (Furan ring fragment) |
| 39 | [C₃H₃]⁺ (Furan ring fragment) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. guidechem.com The extended conjugated system in this compound, encompassing the furan ring and the acrylate double bond, is a strong chromophore. This system is expected to give rise to an intense π → π* electronic transition, resulting in a strong absorption band in the UV region. The λmax for the closely related 3-(2-furyl)acrylic acid is observed in the region of 300-320 nm, and a similar absorption maximum is anticipated for its propyl ester.
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an indispensable tool for separating and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity, separate potential isomers, and analyze the products of its polymerization.
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful method for assessing the purity of volatile and semi-volatile compounds like this compound. It is highly effective for detecting and quantifying residual starting materials, byproducts from synthesis, or any degradation products. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.
In the context of acrylic resins, GC-MS is a reliable method for determining the presence of residual acrylic monomers. chrom-china.com For this compound, a sample would be diluted in an appropriate solvent, such as ethyl acetate (B1210297), and injected into the GC. The instrument parameters would be optimized to achieve good separation of the main compound from any impurities. A DB-WAX column is often suitable for the separation of acrylic monomers. chrom-china.com The use of a Flame Ionization Detector (FID) can provide accurate quantification, while a Mass Spectrometer allows for the definitive identification of the separated components based on their mass spectra. In polymer analysis, pyrolysis-GC/MS (Py-GC/MS) can be used to characterize the monomeric units of a polymer by thermally decomposing it in a controlled manner before chromatographic separation. mdpi.comresearchgate.net
Table 1: Illustrative GC-MS Parameters for Purity Analysis of this compound This table presents typical conditions for the analysis of acrylic monomers and is applicable for assessing the purity of this compound.
| Parameter | Value/Description | Source |
| System | Gas Chromatograph with Mass Spectrometer | chrom-china.com |
| Column | DB-WAX or equivalent (e.g., HP-5 MS) | chrom-china.comresearchgate.net |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | chromatographyonline.com |
| Carrier Gas | Helium | researchgate.net |
| Injector Temperature | 250 °C | researchgate.net |
| Oven Program | Initial 40-50°C, ramp at 5-10°C/min to 280-300°C | researchgate.netuva.nl |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | chrom-china.comchromatographyonline.com |
| MS Mode | Electron Ionization (EI), scanning a mass range of m/z 40-500 | - |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. preprints.org It is particularly useful for compounds that are non-volatile or thermally sensitive. For this compound, HPLC is ideal for purity assessment and for the separation of its geometric isomers, (E) and (Z), which arise from the carbon-carbon double bond in the acrylate moiety.
A reverse-phase (RP) HPLC method is well-suited for analyzing this compound. sielc.com A study details the separation of the compound on a Newcrom R1 column, which has low silanol (B1196071) activity, using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the furan ring and conjugated system exhibit strong absorbance, such as 210 nm. e3s-conferences.org This method can be scaled for preparative separation to isolate impurities or for analytical purposes to determine purity with high accuracy and reproducibility. preprints.orgsielc.com The correlation coefficients for calibration curves in acrylate analysis are typically above 0.999, demonstrating excellent linearity. e3s-conferences.org
Table 2: HPLC Method for the Analysis of this compound This table outlines a specific method for the separation and analysis of this compound and related compounds.
| Parameter | Value/Description | Source |
| System | High-Performance Liquid Chromatograph | e3s-conferences.org |
| Column | Newcrom R1 or ZORBAX SB-AQ | sielc.come3s-conferences.org |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | e3s-conferences.org |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | sielc.com |
| Elution Mode | Isocratic or Gradient | e3s-conferences.org |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detector | Diode Array Detector (DAD) | e3s-conferences.org |
| Detection Wavelength | ~210 nm | e3s-conferences.org |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | researchgate.net |
This compound can undergo free-radical polymerization to form polymers with specific properties. ontosight.ai Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight distribution (MWD) of these resulting polymers.
GPC separates molecules based on their hydrodynamic volume, or size, in solution. Larger polymer chains elute from the column faster than smaller ones. This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. For complex acrylic polymer systems, such as core-shell resins, GPC can be coupled with other techniques like pyrolysis-LC or pyrolysis-GC/MS to determine the chemical composition across the molecular weight distribution. chromatographyonline.comshimadzu.com This provides invaluable information on the structure and consistency of the polymeric material.
Table 3: General GPC Parameters for Analyzing Polymers of this compound This table describes a typical setup for GPC analysis of acrylic polymers.
| Parameter | Value/Description | Source |
| System | Gel Permeation Chromatograph | - |
| Columns | Set of styragel or similar columns with a range of pore sizes | - |
| Mobile Phase | Tetrahydrofuran (B95107) (THF) or other suitable organic solvent | uva.nl |
| Flow Rate | 1.0 mL/min | - |
| Detector | Refractive Index (RI), UV-Vis, or Light Scattering (LS) | - |
| Calibration | Polystyrene or poly(methyl methacrylate) standards | - |
| Analysis Focus | Molecular Weight Distribution (MWD), Mn, Mw, PDI | chromatographyonline.com |
X-ray Crystallography for Solid-State Molecular Structure
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If this compound can be grown as a single crystal of sufficient quality, this technique can provide a wealth of structural information, including exact bond lengths, bond angles, and torsional angles. This data reveals the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice.
While the specific crystal structure of this compound is not prominently available, data for its parent compound, 3-(2-Furyl)acrylic acid, exists. sigmaaldrich.comnih.govchemicalbook.com The analysis of the parent acid or structurally similar compounds provides critical insights into the likely planarity of the furyl-acrylic system due to its conjugated π-electron system. X-ray diffraction analysis would confirm the geometry of the ester group and the trans or cis configuration of the double bond. This structural information is fundamental for understanding the molecule's reactivity and its interactions in both biological and material science contexts.
Table 4: Data Obtained from a Hypothetical X-ray Crystallography Study of this compound This table illustrates the type of information generated from an X-ray crystallographic analysis, based on data for related structures like 3-(2-Furyl)acrylic acid.
| Parameter | Description | Example Data | Source |
| Chemical Formula | The elemental composition of the molecule. | C10H12O3 | epa.gov |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | - |
| Space Group | The specific symmetry group of the crystal. | P2₁/c | - |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); α, β, γ (°) | - |
| Bond Lengths | The distances between bonded atoms (e.g., C=C, C-O). | ~1.34 Å (C=C), ~1.35 Å (Ester C-O) | - |
| Bond Angles | The angles between adjacent bonds (e.g., O-C=O). | ~120° | - |
| Torsional Angles | The dihedral angles defining molecular conformation. | Defines the planarity of the molecule. | - |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 0.05 | - |
Polymerization Science of Propyl 3 2 Furyl Acrylate
Fundamental Polymerization Mechanisms
The polymerization of Propyl 3-(2-furyl)acrylate, like other vinyl monomers, can proceed through various mechanisms. The presence of both an acrylate (B77674) group and a furan (B31954) ring imparts unique reactivity and potential for creating polymers with specific properties. ontosight.ai
Free Radical Homopolymerization Kinetics and Thermodynamics
The free radical polymerization of acrylate monomers is a cornerstone of polymer synthesis. This process typically involves three key steps: initiation, propagation, and termination. Quantum chemical tools have been used to calculate the kinetics of free-radical propagation for various acrylates, providing insight into their reactivity.
Thermodynamics: The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p), which is dependent on the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. Polymerization is generally an exothermic process (negative ΔH_p) due to the conversion of a π-bond into two σ-bonds. It is also accompanied by a decrease in entropy (negative ΔS_p) as monomers become ordered into polymer chains. For a polymerization to be spontaneous, ΔG_p must be negative, which is favored at lower temperatures. The concept of a ceiling temperature (T_c), above which polymerization is not thermodynamically favorable, is a key consideration. Thermodynamic parameters can be predicted using group-contribution approaches and are crucial for understanding polymer blend miscibility. psu.edu Photochemical dimerization of 3-heteroaryl-acrylates, a related reaction, has been studied using Density Functional Theory (DFT) to understand the reaction mechanism and stability of different conformations. dnu.dp.ua
Controlled Radical Polymerization (e.g., RAFT, ATRP) of Furyl Acrylates
Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity (Đ). Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are two of the most versatile CRP methods applicable to a wide range of monomers, including acrylates. sigmaaldrich.comresearchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT): RAFT polymerization is a highly versatile method that can be used for most vinyl monomers that are polymerizable by conventional free radical polymerization. sigmaaldrich.com The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent, typically a dithiocarbonyl compound, which must be matched to the monomer's reactivity. sigmaaldrich.comresearchgate.net Monomers are often categorized as "more activated" (MAMs), like acrylates and styrene (B11656), or "less activated" (LAMs). sigmaaldrich.comresearchgate.net Trithiocarbonates are commonly used and versatile RAFT agents for controlling the polymerization of MAMs. researchgate.net Research has demonstrated the successful RAFT polymerization of furfuryl methacrylate (B99206) (FMA), a related furan-containing monomer, to produce well-defined polymers. researchgate.net This technique has also been employed to create block copolymers containing FMA. researchgate.netresearchgate.net
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. researchgate.net It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. rsc.org ATRP has been successfully applied to the polymerization of various acrylates and methacrylates. rsc.org The synthesis of poly(furfuryl methacrylate) and its block copolymers has been achieved via ATRP, demonstrating the applicability of this method to furan-containing monomers. researchgate.net Reactivity ratios for the ATRP copolymerization of furfuryl methacrylate (FMA) and methyl methacrylate (MMA) were found to be r_FMA = 1.56 and r_MMA = 0.56. researchgate.net
Copolymerization Strategies and Architectures
Copolymerization is a key strategy for tailoring the properties of polymeric materials. By combining this compound with other monomers, it is possible to create copolymers with a wide range of functionalities and performance characteristics. While direct studies on this compound are limited, research on the closely related monomer, 2,3-epoxythis compound (EPFA), provides significant insights into its copolymerization behavior with common monomers like acrylonitrile (B1666552), methyl methacrylate, and styrene. researchgate.net
Synthesis and Characterization of Copolymers with Acrylonitrile
The copolymerization of 2,3-epoxythis compound (EPFA) with acrylonitrile (AN) has been performed via free radical polymerization. researchgate.net This process allows for the incorporation of both the furan functionality from EPFA and the nitrile groups from acrylonitrile into the polymer backbone.
Research Findings: Copolymers of EPFA and AN were synthesized using benzoyl peroxide as an initiator in toluene (B28343) at 80°C. researchgate.net The study varied the mole ratio of the monomers and the reaction time to control the properties of the resulting prepolymers. researchgate.net These prepolymers were subsequently cured using different agents to form crosslinked materials. researchgate.net
| Parameter | Details |
|---|---|
| Monomers | 2,3-epoxythis compound (EPFA), Acrylonitrile (AN) |
| Polymerization Method | Free Radical Polymerization |
| Initiator | Benzoyl Peroxide |
| Solvent | Toluene |
| Temperature | 80°C |
| Characterization Techniques | Infrared (IR) Spectroscopy, Gel Permeation Chromatography (GPC), Viscosity Measurement, Epoxy Equivalent Weight (EEW) |
Synthesis and Characterization of Copolymers with Methyl Methacrylate
The copolymerization of EPFA with methyl methacrylate (MMA) has also been explored, combining the furan ring of EPFA with the well-known properties of polymethyl methacrylate (PMMA). researchgate.net
Research Findings: Similar to the copolymerization with acrylonitrile, the synthesis of EPFA-co-MMA copolymers was carried out in toluene at 80°C with benzoyl peroxide as the initiator. researchgate.net The mole ratios of EPFA to MMA and the reaction times were varied. researchgate.net The resulting copolymers were characterized using a suite of analytical techniques to determine their structure and properties. researchgate.net
| Parameter | Details |
|---|---|
| Monomers | 2,3-epoxythis compound (EPFA), Methyl Methacrylate (MMA) |
| Polymerization Method | Free Radical Polymerization |
| Initiator | Benzoyl Peroxide |
| Solvent | Toluene |
| Temperature | 80°C |
| Characterization Techniques | Fourier Transform Infrared (FTIR) Spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) Spectroscopy, Gel Permeation Chromatography (GPC), Viscosity Measurement, Epoxy Equivalent Weight (EEW) |
Synthesis and Characterization of Copolymers with Styrene
Styrene is another important comonomer that has been copolymerized with EPFA to produce materials that merge the characteristics of both monomers. researchgate.netresearchgate.net
Research Findings: The copolymerization of EPFA with styrene was conducted under free radical conditions, using benzoyl peroxide as the initiator in toluene at 80°C. researchgate.netresearchgate.net The study investigated the effect of varying the mole ratio of EPFA to styrene and the reaction time on the resulting copolymers. researchgate.netresearchgate.net Characterization was performed to confirm the copolymer structure and properties. researchgate.netresearchgate.net
| Parameter | Details |
|---|---|
| Monomers | 2,3-epoxythis compound (EPFA), Styrene |
| Polymerization Method | Free Radical Polymerization |
| Initiator | Benzoyl Peroxide |
| Solvent | Toluene |
| Temperature | 80°C |
| Characterization Techniques | Fourier Transform Infrared (FTIR) Spectroscopy, 1H Nuclear Magnetic Resonance (1H NMR) Spectroscopy, Gel Permeation Chromatography (GPC), Viscosity, Epoxy Equivalent Weight (EEW) |
Design of Block and Graft Copolymers
The synthesis of block and graft copolymers incorporating this compound enables the combination of distinct polymer properties into a single macromolecule. The furan-containing segments can introduce functionalities such as reversible cross-linking, while other polymer blocks can provide desired mechanical, thermal, or solubility characteristics.
Block Copolymers: These are linear copolymers comprising two or more long sequences or "blocks" of different monomers. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in synthesizing well-defined block copolymers. googleapis.comresearchgate.net In a typical synthesis, a homopolymer is first prepared from one monomer, which then acts as a macro-initiator or macro-RAFT agent for the polymerization of the second monomer, in this case, this compound, or vice-versa. researchgate.net For example, a poly(methyl methacrylate) block can be chain-extended with this compound to create a PMMA-b-P(PFA) diblock copolymer. The choice of comonomers allows for a wide range of properties; for instance, copolymerization with styrene or other acrylates like methyl methacrylate (MMA) and butyl acrylate (BA) has been explored for related furan-containing monomers. researchgate.netresearchgate.net
Graft Copolymers: These copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct. One common method to synthesize graft copolymers is the "grafting from" approach, where a polymer backbone is functionalized with initiator sites from which the graft chains are grown. cmu.edu For instance, a polyacrylate backbone could be modified to initiate the polymerization of this compound, creating thermosensitive side chains. Another approach is "grafting onto," where pre-synthesized polymer chains with reactive end-groups (e.g., amine-terminated poly(N-isopropylacrylamide)) are attached to a backbone containing complementary reactive groups (e.g., a poly(acrylic acid) backbone). cmu.edu Living radical graft polymerization in an aqueous medium is another effective method for producing graft copolymers from a rubber backbone. epo.org
Table 1: Examples of Copolymer Design with Furan-Containing Acrylates
| Copolymer Type | Backbone/First Block | Graft/Second Block | Comonomer Examples | Polymerization Technique | Resulting Architecture |
|---|---|---|---|---|---|
| Block | Poly(methyl methacrylate) | Poly(this compound) | Methyl Methacrylate (MMA) | RAFT, ATRP | Linear diblock copolymer with distinct segments. researchgate.netresearchgate.net |
| Block | Polystyrene | Poly(2,3-epoxypropyl-3-(2-furyl)acrylate) | Styrene | Free Radical Polymerization | Linear diblock with epoxy and furan functionality. researchgate.net |
| Graft | Poly(sodium acrylate) | Poly(N-isopropylacrylamide) (modified with furan groups) | N-isopropylacrylamide | "Grafting onto" | Polyelectrolyte backbone with thermosensitive grafts. cmu.edu |
Polymer Network Formation and Cross-linking Chemistry
The formation of three-dimensional polymer networks from this compound can be achieved through two primary pathways: reactions involving the acrylate double bond and reactions utilizing the furan ring. This dual reactivity allows for the development of materials with diverse properties, from conventional thermosets to reversible "smart" networks.
Cross-linking via Acrylate Groups: Standard free-radical polymerization of this compound in the presence of a multifunctional monomer (a conventional cross-linker) leads to the formation of a chemically cross-linked network. More recently, research has demonstrated that cross-linked structures can be formed from monofunctional acrylates without traditional cross-linkers. european-coatings.comrsc.org This process occurs through a chain transfer mechanism known as hydrogen atom transfer (HAT), where radicals are generated on the monomer's side chains, leading to branching and ultimately network formation. rsc.org
Cross-linking via the Furan Moiety: The furan group provides a versatile platform for cross-linking, most notably through the Diels-Alder (DA) reaction. The furan ring acts as a diene and can react with a dienophile, such as a bismaleimide (B1667444), to form thermally reversible covalent bonds. researchgate.net When polymers containing this compound are mixed with a bismaleimide cross-linker and heated, a network is formed. This network can be de-cross-linked by applying higher temperatures, which induces the retro-Diels-Alder reaction, breaking the network linkages. Upon cooling, the forward DA reaction occurs again, reforming the network. This reversible nature is highly desirable for creating self-healing materials and reprocessable thermosets.
Other cross-linking chemistries involving furan polymers include condensation reactions of methylene (B1212753) groups, often in the presence of comonomers like phenols and aldehydes. cuni.cz
Table 2: Comparison of Cross-linking Strategies for this compound Polymers
| Cross-linking Method | Reactive Group(s) | Mechanism | Reversibility | Key Features |
|---|---|---|---|---|
| Conventional Cross-linking | Acrylate double bond + Multifunctional monomer | Free-radical copolymerization | Irreversible | Forms stable, permanent thermoset networks. european-coatings.com |
| Hydrogen Atom Transfer (HAT) | Acrylate group and side-chain C-H bonds | Chain transfer to polymer | Irreversible | Allows cross-linking of monofunctional acrylates without added cross-linkers. rsc.org |
| Diels-Alder Reaction | Furan ring + Dienophile (e.g., bismaleimide) | [4+2] Cycloaddition | Thermally Reversible | Enables self-healing and reprocessable materials. researchgate.net |
Tailoring Polymer Properties through Monomer Ratios and Reaction Conditions
The final properties of polymers derived from this compound can be precisely controlled by adjusting the stoichiometry of monomers in a copolymerization and by manipulating the reaction conditions.
Influence of Monomer Ratios: In copolymerization, the ratio of this compound to a comonomer is a critical parameter that dictates the composition and, consequently, the properties of the resulting polymer. nih.gov For example, in the copolymerization of a related furan-containing acrylate with methyl methacrylate, varying the monomer feed ratio directly influences the incorporation of each monomer into the polymer chain, affecting properties like thermal stability and molecular weight. researchgate.netresearchgate.net
The monomer reactivity ratios (r1 and r2) quantify the tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. These ratios determine the sequence distribution of monomers along the polymer chain (i.e., whether the arrangement is random, alternating, or blocky), which in turn has a profound impact on the final material properties. By carefully selecting comonomers and their feed ratios, one can tune the glass transition temperature (Tg), mechanical strength, and the density of functional groups (like furan) within the polymer. nih.gov
Influence of Reaction Conditions: Reaction parameters such as temperature, time, and initiator concentration also play a crucial role in tailoring polymer properties.
Reaction Time: Longer reaction times generally lead to higher monomer conversion and higher molecular weights, up to a certain point. Studies on the copolymerization of furan-containing acrylates show a clear correlation between reaction time and the final polymer's viscosity and molecular weight. researchgate.net
Initiator Concentration: The concentration of the initiator affects the number of polymer chains initiated, which in turn influences the final molecular weight. Higher initiator concentrations typically lead to a larger number of chains and thus lower average molecular weight.
The interplay between monomer ratios and reaction conditions allows for the fine-tuning of polymer characteristics. For instance, a study on polycarboxylate superplasticizers showed that a higher ratio of acrylic acid to macromonomer increased the reaction rate and the molecular weight of the polymers formed. nih.gov These principles are directly applicable to the polymerization of this compound, providing a robust toolkit for creating materials with specific, predetermined properties.
| Initiator Concentration | Varying the amount of radical initiator added. | Inversely affects the average molecular weight. Higher concentration leads to lower molecular weight. | The kinetic chain length varies with initiator concentration, impacting molecular weight. nih.gov |
Computational Chemistry and Theoretical Insights into Propyl 3 2 Furyl Acrylate
Electronic Structure and Reactivity Profiling
Computational methods are powerful tools for probing the intrinsic properties of a molecule. By modeling the electronic structure, we can predict its stability, reactivity, and the regions most susceptible to chemical attack.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and energetic properties of molecules. dnu.dp.ua This method allows for the calculation of the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the total electronic energy.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
In a detailed DFT study on methyl 3-(2-furyl)acrylate, the nature of these frontier orbitals was elucidated to explain its photochemical reactivity. mdpi.comresearchgate.netnih.gov The analysis showed that the interaction between the frontier orbitals of two reacting molecules governs the regioselectivity of the reaction. nih.gov Specifically, for the photodimerization reaction, the crucial interaction occurs between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the excited triplet state of one molecule and the HOMO of a ground-state molecule. researchgate.netnih.gov The atomic coefficients of the pz orbitals, which contribute to the π-system, indicate the most likely points of bond formation.
The table below, adapted from the study on methyl 3-(2-furyl)acrylate, shows the calculated atomic coefficients for the key atoms in the HOMO of the ground state (S₀) and the LSOMO of the first triplet state (T₁). researchgate.net These values are critical for predicting how two molecules will align and react during a cycloaddition reaction.
| Atom | Atomic Coefficient in HOMO (S₀) | Atomic Coefficient in LSOMO (T₁) |
|---|---|---|
| Cα | -0.42 | -0.57 |
| Cβ | 0.45 | 0.66 |
Data adapted from a DFT study on methyl 3-(2-furyl)acrylate. researchgate.net
For Propyl 3-(2-furyl)acrylate, a similar distribution of frontier orbitals is expected, with the α and β carbons of the acrylate (B77674) moiety being the primary sites of reactivity in cycloaddition reactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species, particularly electrophiles (electron-seeking) and nucleophiles (nucleus-seeking). The MEP map is color-coded to represent different electrostatic potential values on the electron density surface.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, poor in electrons. These areas are attractive to nucleophiles.
Green Regions: Indicate neutral or near-zero potential.
For this compound, an MEP map would reveal distinct regions of reactivity. The oxygen atoms of the furan (B31954) ring and the carbonyl group of the ester are highly electronegative and would therefore appear as regions of strong negative potential (red). These sites are the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms, particularly those on the vinyl group and the propyl chain, would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles.
Mechanistic Elucidation of Chemical Reactions
Theoretical calculations are invaluable for mapping the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.
Photochemical Dimerization Reaction Pathways
Derivatives of 3-(2-furyl)acrylic acid are known to undergo [2+2] photochemical dimerization to form cyclobutane (B1203170) derivatives. dnu.dp.ua A detailed DFT study on methyl 3-(2-furyl)acrylate has provided significant insight into this reaction mechanism. mdpi.comresearchgate.netnih.gov
The reaction is typically initiated using a photosensitizer, such as benzophenone (B1666685), which absorbs light and transfers energy to the furylacrylate molecule, promoting it to an excited triplet state (T₁). researchgate.netnih.gov This excited molecule then reacts with a second furylacrylate molecule in its ground state (S₀).
The key findings from the computational study are:
Regioselectivity: The reaction exhibits high regioselectivity, predominantly forming "head-to-head" dimers. nih.gov This is explained by FMO theory, where the most favorable interaction is between the β-carbon of the excited molecule (with the largest LSOMO coefficient) and the β-carbon of the ground-state molecule (with the largest HOMO coefficient). researchgate.net
Intermediate Formation: The reaction proceeds through the formation of triplet biradical intermediates. nih.gov Two main biradical conformations, a cis and a trans form, can be generated. mdpi.com
Stereoselectivity: Calculations of the energies of these biradical intermediates showed that the trans biradical is more stable than the cis biradical. researchgate.net The subsequent ring-closure (spin-crossing and bond formation) from these intermediates leads to the final cyclobutane products. The lowest energy biradical was identified as the precursor to the major product observed experimentally. researchgate.netnih.gov The stereochemistry of the final products is thus determined by the relative stability of the biradical intermediates. mdpi.com
This detailed mechanistic pathway, elucidated through DFT calculations for the methyl ester, provides a clear and predictive model for the photochemical behavior of this compound.
Catalytic Reaction Mechanisms and Transition State Analysis
While specific catalytic studies on this compound are scarce, the catalytic hydrogenation of related furan-based compounds is an area of active research. sci-hub.setdx.catresearchgate.net For instance, the catalytic transfer hydrogenation (CTH) of furfural (B47365) (a precursor to furylacrylates) to furfuryl alcohol has been studied using catalysts like Zirconium-based Metal-Organic Frameworks (Zr-MOFs) and single-atom Nickel catalysts. sci-hub.seresearchgate.net
Computational chemistry, particularly DFT, is essential for understanding these catalytic processes. A theoretical study of a catalytic reaction involving this compound would involve:
Modeling the Catalytic Cycle: The entire catalytic cycle, including substrate adsorption onto the catalyst surface, key bond-forming/breaking steps (e.g., oxidative addition, migratory insertion, reductive elimination), and product desorption, can be modeled.
Transition State Analysis: For each step in the cycle, the transition state structure and its associated energy barrier (activation energy) would be calculated. The step with the highest energy barrier is the rate-determining step of the reaction.
Mechanism Elucidation: By mapping the potential energy surface of the reaction, researchers can compare different possible pathways and determine the most energetically favorable mechanism. For example, in the CTH of furfural, DFT calculations were used to investigate the mechanism over modified Zr-nodes, revealing how the catalyst activates the reactants. sci-hub.se
For a hypothetical hydrogenation of this compound, DFT could be used to analyze the selective hydrogenation of the carbon-carbon double bond versus the carbonyl group, providing insights into how catalyst selection and reaction conditions can control the product outcome.
Protonation and Superelectrophilic Activation Studies
The reactivity of α,β-unsaturated esters like this compound can be significantly enhanced in the presence of superacids, such as triflic acid (TfOH). This enhancement is due to a phenomenon known as superelectrophilic activation. Computational studies, particularly using DFT, have been instrumental in elucidating the mechanism of this activation for closely related furan-containing acrylic acids and esters. mdpi.comnih.gov
When this compound is treated with a superacid, it undergoes extensive protonation. Theoretical calculations suggest that the most plausible reactive intermediates are O,C-diprotonated dications. mdpi.comnih.gov The process begins with the protonation of the most basic site, the carbonyl oxygen atom of the ester group. This is followed by a second protonation event, which occurs on the furan ring, typically at the C5 position, which is the carbon furthest from the acrylate substituent. mdpi.comnih.gov
This double protonation creates a highly electrophilic species, or "superelectrophile," which is significantly more reactive than the initial singly protonated molecule. The generation of these dications dramatically increases the electrophilicity of the β-carbon of the acrylate system, making it highly susceptible to attack by weak nucleophiles, such as arenes in Friedel-Crafts type reactions. mdpi.comnih.gov DFT calculations have been used to model the geometries and estimate the energetic properties of these cationic intermediates, confirming their high reactivity. nih.govresearchgate.net
Table 1: Plausible Cationic Intermediates of this compound in Superacid This table is illustrative, based on DFT studies of analogous 3-(furan-2-yl)propenoic acids and esters. mdpi.comnih.gov
| Intermediate | Description | Key Structural Feature | Implication for Reactivity |
| Monocation (O-protonated) | The initial species formed upon addition of one equivalent of acid. | Protonation occurs on the carbonyl oxygen of the ester group. | Increases the electrophilicity of the conjugated system. |
| Dication (O,C-protonated) | The highly activated "superelectrophile" formed in strong superacid. | Protonation on both the carbonyl oxygen and the C5 position of the furan ring. | Dramatically enhances electrophilicity, enabling reactions with weak nucleophiles. |
These computational insights are crucial for designing synthetic routes that leverage superelectrophilic activation to form new carbon-carbon bonds, for instance, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Spectra)
Computational quantum chemistry is a standard tool for predicting and interpreting the spectroscopic properties of molecules like this compound. arxiv.org Methods such as Density Functional Theory (DFT) are widely used to calculate vibrational frequencies (Infrared and Raman spectra), while Time-Dependent DFT (TD-DFT) is employed for predicting electronic absorption spectra (UV-Vis). respectprogram.orgnih.govresearchgate.net
For vibrational analysis, calculations are typically performed using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The computed harmonic frequencies are often scaled by an empirical factor to better match experimental data, which accounts for anharmonicity and systematic errors in the computational method. researchgate.net These calculations allow for the assignment of specific vibrational modes to the observed peaks in experimental spectra, providing a detailed understanding of the molecule's structural characteristics. nih.govnih.gov For example, distinct frequencies can be assigned to the C=O stretch of the ester, the C=C stretch of the acrylate, and various vibrations of the furan ring.
Table 2: Representative Predicted Vibrational Frequencies for this compound This table presents a theoretical example of vibrational mode assignments based on DFT calculations for analogous molecules. researchgate.netnih.gov
| Wavenumber (cm⁻¹) (Scaled) | Vibrational Mode | Description |
| ~3100-3150 | ν(C-H) | Aromatic C-H stretches (furan ring) |
| ~2850-3000 | ν(C-H) | Aliphatic C-H stretches (propyl group) |
| ~1710-1730 | ν(C=O) | Carbonyl stretch of the α,β-unsaturated ester |
| ~1620-1640 | ν(C=C) | Alkene C=C stretch |
| ~1450-1580 | ν(C=C) | Furan ring skeletal vibrations |
| ~1150-1250 | ν(C-O) | C-O stretch of the ester group |
For UV-Vis spectra, TD-DFT calculations can predict the electronic transitions between molecular orbitals. respectprogram.orgmedium.com These calculations yield the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption). nih.gov For this compound, the main absorption bands are expected to arise from π→π* transitions within the conjugated system formed by the furan ring and the acrylate moiety. Such predictions are valuable for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and intermolecular interactions. arxiv.orgsu.se For a molecule like this compound, which has several rotatable single bonds, MD simulations can map its accessible conformational landscape. rsc.org
MD simulations model the atomic motions of a system over time by numerically solving Newton's equations of motion. jmaterenvironsci.com A force field, such as AMBER or GAFF, is used to describe the potential energy of the system, defining the interactions between bonded and non-bonded atoms. su.se By simulating the molecule in a solvent box (e.g., water), one can observe how it folds, flexes, and interacts with its environment under realistic conditions. su.sersc.org
Key insights from MD simulations on this compound would include:
Conformational Preferences: Identifying the most stable rotamers (rotational isomers) by analyzing the potential energy surface and the population of different dihedral angles over time. rsc.orgmdpi.com This is particularly relevant for the propyl chain and the orientation of the ester group relative to the furan ring.
Solvation Structure: Understanding how solvent molecules, like water, arrange around the solute. This can be visualized and quantified using radial and spatial distribution functions, revealing specific hydrogen bonding or hydrophobic interactions. su.se
Dynamic Properties: Calculating dynamic parameters such as diffusion coefficients and rotational correlation times, which describe how the molecule moves and tumbles within the solvent. su.se
Interaction Analysis: Simulating the interaction of this compound with other molecules, such as polymers, surfaces, or biological macromolecules. jmaterenvironsci.comacs.org This can be used to calculate binding energies and identify the primary modes of interaction (e.g., hydrogen bonds, van der Waals forces), which is crucial for applications in materials science or drug design. mdpi.comnih.gov
Table 3: Objectives and Potential Outputs of an MD Simulation for this compound
| Simulation Objective | Key Parameters to Analyze | Potential Insights |
| Conformational Analysis | Dihedral angle distributions, potential energy of conformers. | Determination of the most stable and populated shapes of the molecule in solution. rsc.org |
| Solvation Behavior | Radial Distribution Functions (RDFs), hydrogen bond analysis. | Understanding of how the molecule interacts with the solvent and its solubility characteristics. su.se |
| Intermolecular Binding | Binding free energy calculations, interaction energy decomposition. | Quantifying the strength and nature of binding to a target molecule or surface. jmaterenvironsci.com |
| Dynamic Flexibility | Root-Mean-Square Fluctuation (RMSF) of atoms. | Identifying rigid and flexible regions within the molecule. |
Advanced Applications and Future Research Trajectories of Propyl 3 2 Furyl Acrylate
Utility as a Synthon in Complex Organic Synthesis
Propyl 3-(2-furyl)acrylate serves as a valuable synthon, or building block, in the intricate field of organic synthesis. Its furan (B31954) moiety, a diene, and the acrylate (B77674) group, a dienophile, make it an ideal candidate for Diels-Alder reactions, a powerful tool for forming six-membered rings. masterorganicchemistry.comresearchgate.net This reactivity allows for the construction of complex molecular architectures that are foundational to various specialized chemicals.
The compound's furan ring can be chemically modified through various reactions, including oxidation, reduction, and substitution, to yield a diverse array of derivatives. For instance, oxidation can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can produce propyl 3-(2-furyl)propanoate. These transformations open pathways to new molecules with potentially unique properties.
Furthermore, the acrylate portion of the molecule can participate in Michael additions and other conjugate addition reactions, enabling the introduction of a wide range of functional groups. This versatility has been exploited in the synthesis of various heterocyclic compounds, such as pyridazinones and oxadiazoles, which are of interest for their potential biological activities. mdpi.com The ability to create such complex structures from a readily accessible starting material underscores the importance of this compound as a key intermediate in synthetic organic chemistry. researchgate.netresearchgate.net
Role in the Development of Functional Materials
The distinct chemical features of this compound make it a highly valuable monomer in the creation of functional materials with specific, high-performance characteristics. ontosight.ai Its ability to polymerize, either with itself or with other monomers, allows for the production of polymers with enhanced properties. researchgate.net
Self-Healing Polymer Systems
A particularly exciting area of research is the use of this compound in the development of self-healing polymers. researchgate.net The furan group can participate in reversible Diels-Alder reactions with dienophiles like maleimides. researchgate.netresearchgate.net This "click" chemistry allows for the creation of crosslinked polymer networks that can be broken and reformed through thermal stimuli. researchgate.net When a crack forms in the material, the application of heat can initiate a retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and rebond as the material cools, effectively "healing" the damage. researchgate.netresearchgate.net This technology has significant potential for extending the lifespan of materials in various applications. researchgate.netespublisher.com
Photoelectric Materials (as D-π-A building block)
This compound is also being explored as a building block for photoelectric materials, specifically in the design of donor-π-acceptor (D-π-A) systems. In this context, the electron-rich furan ring can act as the donor (D), the conjugated acrylate system serves as the π-bridge, and an appropriate electron-withdrawing group can be incorporated to function as the acceptor (A). This molecular architecture is crucial for facilitating charge separation and transport, which are fundamental processes in organic photovoltaic devices (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability to tune the electronic properties by modifying the donor, acceptor, and π-bridge components makes these furan-containing compounds promising candidates for the next generation of organic electronics. researchgate.netgoogle.com
Coatings and Adhesives with Tailored Chemical Properties
The incorporation of this compound into polymer chains can significantly enhance the properties of coatings and adhesives. ontosight.ai The furan moiety can improve thermal stability and chemical resistance. chemimpex.com Furthermore, the acrylate group provides a reactive site for crosslinking, leading to the formation of durable and robust films. kowa.com.sg Research has shown that polymers containing this monomer can exhibit improved adhesion, flexibility, and UV resistance. ontosight.ai These properties are highly desirable in a variety of industrial applications, from automotive coatings to specialized adhesives. kowa.com.sggoogle.com
Integration into Sustainable and Bio-based Chemical Manufacturing
This compound holds promise for advancing sustainable and bio-based chemical manufacturing. The precursor, 3-(2-furyl)acrylic acid, can be synthesized from furfural (B47365), a platform chemical derived from lignocellulosic biomass such as corn cobs and sugarcane bagasse. nih.govresearchgate.netund.edu This renewable origin offers a greener alternative to petroleum-based feedstocks, contributing to a more sustainable chemical industry.
The conversion of biomass-derived furfural to 3-(2-furyl)acrylic acid and its subsequent esterification to this compound represents a key step in the valorization of biomass. researchgate.net Research is ongoing to optimize these synthetic routes, focusing on the use of environmentally benign catalysts and reaction conditions to further enhance the sustainability of the process. researchgate.net The development of efficient, bio-based pathways to this versatile monomer is a critical area of future research.
Exploration in Catalytic Systems and Processes
The unique structure of this compound also lends itself to exploration in various catalytic systems and processes. The furan ring can coordinate with metal centers, suggesting potential applications as a ligand in catalysis. The development of novel catalysts for the polymerization of this compound and its copolymerization with other monomers is an active area of investigation. researchgate.net
Furthermore, the compound can be a substrate in catalytic reactions designed to create more complex molecules. For example, palladium-catalyzed reactions have been used to functionalize similar furan-containing structures. scholaris.ca The development of selective and efficient catalytic methods for transforming this compound will undoubtedly expand its utility in both academic and industrial research.
Emerging Applications and Unexplored Chemical Space
This compound, a molecule integrating a furan ring with an acrylate moiety, stands at the intersection of materials science, medicinal chemistry, and synthetic chemistry. While its role as a flavoring agent is established, its unique chemical architecture opens avenues for advanced applications and further scientific exploration. The presence of the reactive furan ring and the polymerizable acrylate group makes it a versatile building block for novel materials and bioactive compounds. ontosight.ai
Advanced Polymer Science
The dual functionality of this compound makes it a candidate for the synthesis of specialized polymers. The acrylate group can readily participate in free-radical polymerization to form polymer backbones, while the furan group can be leveraged for various post-polymerization modifications or to impart specific properties to the resulting material. ontosight.ai
Responsive Materials: Furan-containing compounds are integral to the development of donor-acceptor Stenhouse adducts (DASAs), a class of photoswitches that respond to visible light. rsc.org The synthesis of DASAs often involves the reaction of a furfural derivative with a secondary amine and a carbon acid. rsc.org this compound, as a furfural derivative, represents an unexplored building block for creating novel DASA-containing polymers. These materials could find applications in areas such as light-responsive drug delivery, photothermal actuators, and photoswitchable surfaces. rsc.org
Self-Healing Polymers and Cross-Linking: The furan moiety can participate in reversible Diels-Alder reactions, a key mechanism for creating self-healing materials. While not directly demonstrated for this compound, its parent compound, 3-(2-furyl)acrylic acid, has been studied for its potential as an epoxy cross-linker in polymers. und.edu This suggests that polymers derived from this compound could be designed to have thermally reversible cross-links.
Composite Materials: Research has shown that 2,3-epoxythis compound (EPFA), synthesized from the parent acid, can be copolymerized with monomers like acrylonitrile (B1666552) and methyl methacrylate (B99206) to create prepolymers for glass fiber reinforced composites (GFRC). researchgate.net These composites exhibit notable mechanical and electrical properties, indicating the potential of this compound derivatives in the formulation of high-performance materials. researchgate.net
Medicinal Chemistry and Drug Discovery
The furan nucleus is a recognized pharmacophore present in numerous bioactive compounds and pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. ontosight.aimdpi.comijabbr.com This makes furan derivatives like this compound attractive scaffolds for drug discovery.
Antifungal Agents: With the rise of drug-resistant fungal infections, there is a pressing need for new antifungal agents. scielo.brscielo.br Propyl (E)-3-(furan-2-yl)acrylate has demonstrated notable in vitro antifungal activity against several Candida species, which are a major cause of fungal infections in humans. scielo.brscielo.br Research indicates it may function by affecting the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. scielo.br
| Antifungal Activity of Propyl (E)-3-(furan-2-yl)acrylate (PFA) scielo.brscielo.br | | :--- | :--- | | Target Organisms | Candida albicans, C. glabrata, C. parapsilosis, C. tropicalis | | Observed Effect | Inhibition of fungal growth | | Minimum Inhibitory Concentration (MIC) | 64 to 512 µg/mL against various Candida species | | Proposed Mechanism | Potential interference with ergosterol biosynthesis | | Additional Effects | Inhibition of the yeast-to-hypha transition in C. albicans, a key virulence factor |
Further research could focus on synthesizing analogs of this compound to optimize antifungal potency and explore its efficacy in combination therapies, potentially reducing the required doses of toxic conventional antifungals like amphotericin B. scielo.br
Broad-Spectrum Antimicrobials: While derivatives of 3-(2-furyl)acrylic acid have shown antibacterial properties, the activity of this compound itself appears more specific. nih.govnih.gov For instance, monosaccharide esters of 3-(2-furyl)acrylate were found to be largely inactive or only weakly active against tested Gram-positive bacteria. nih.govresearchgate.net This suggests that the propyl ester may be a starting point for developing more targeted agents rather than broad-spectrum antibiotics. The unexplored chemical space involves creating new derivatives—amides, other esters, or more complex conjugates—to enhance antibacterial activity and widen the spectrum. nih.gov
Synthetic Intermediates and Chemical Probes
The reactivity of the furan ring and the acrylate system allows this compound to serve as a versatile intermediate in organic synthesis.
Synthesis of Complex Heterocycles: The furan ring can be a precursor to other cyclic systems through various ring-opening and rearrangement reactions. The acrylate portion can undergo Michael additions or cycloadditions. For example, hydrazides of the parent 3-(2-furyl)acrylic acid have been used to synthesize complex pyridazinone and oxadiazole heterocycles. mdpi.com this compound could be used in similar synthetic strategies to build libraries of novel compounds for biological screening.
Biological Probes: The ability of the acrylate group to act as a Michael acceptor allows it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. ontosight.ai This property could be exploited to design chemical probes or markers for studying biological processes or for use in the development of biosensors. ontosight.ai
The future research trajectories for this compound are poised to move beyond its current applications. Exploring its potential in advanced, functional polymers, leveraging its scaffold for the development of urgently needed antifungal drugs, and utilizing its synthetic versatility are promising areas for future scientific investigation.
Q & A
Q. What are the common synthetic routes for propyl 3-(2-furyl)acrylate derivatives, and how are they characterized?
Methodological Answer: this compound derivatives are typically synthesized via esterification or coupling reactions. For example, monosaccharide esters of 3-(2-furyl)acrylate can be prepared by reacting 3-(2-furyl)acrylic acid with protected monosaccharides under catalytic conditions (e.g., using BF₃·OEt₂ as a catalyst in acetonitrile) . Structural characterization employs IR spectroscopy (to confirm ester carbonyl stretches ~1700 cm⁻¹), ¹H/¹³C-NMR (to verify furyl proton signals at δ 6.3–7.4 ppm and acrylate backbone), and ESI-MS (for molecular ion validation) .
Q. What safety protocols are critical when handling acrylate derivatives like this compound?
Methodological Answer: While direct safety data for this compound is limited, analogous acrylates (e.g., n-propyl acrylate) require precautions due to flammability (Category 3, H226), skin/eye irritation (H315/H319), and respiratory toxicity (H335) . Use flammable storage cabinets , fume hoods to limit inhalation, and PPE (nitrile gloves, goggles). Conduct risk assessments using SDS guidelines for structurally similar compounds.
Q. How are the antimicrobial activities of this compound derivatives evaluated in vitro?
Methodological Answer: Standard protocols include broth microdilution assays (e.g., CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compounds are tested at serial dilutions (1–256 μg/mL), with MICs determined via optical density or colony counting. For example, derivatives like 3-(2-furyl)acrylate monosaccharide esters showed weak activity, while menthyloxycarbonyl analogs exhibited potent antifungal effects (e.g., compound IIc, MIC = 8 μg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Optimization involves screening catalysts (e.g., BF₃·OEt₂ vs. DMAP), solvents (polar aprotic solvents like MeCN enhance reactivity), and temperature (reflux at 80°C vs. room temperature). For example, BF₃·OEt₂ in MeCN at reflux improved yields in furylpropyl carbamate synthesis . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water) further refines product purity.
Q. How can structural modifications address low water solubility in this compound-based compounds?
Methodological Answer: Coupling with hydrophilic moieties (e.g., monosaccharides) enhances solubility. For instance, synthesizing 3-(2-furyl)acrylate monosaccharide esters introduces hydroxyl groups that improve aqueous solubility by 2–3 orders of magnitude compared to parent acrylates. Solubility is quantified via HPLC (logP measurements) or shake-flask methods .
Q. How should researchers analyze contradictions in antimicrobial activity data across derivatives?
Methodological Answer: Discrepancies (e.g., weak activity in monosaccharide esters vs. potent menthyl derivatives) are analyzed via QSAR modeling to identify critical substituents. Parameters like logP , hydrogen-bond donors , and steric effects are correlated with bioactivity. For example, menthyloxycarbonyl groups in IIa–f likely enhance membrane permeability, explaining their higher antifungal potency compared to furyl-acrylate esters .
Data Contradiction Resolution
Q. Why do some 3-(2-furyl)acrylate derivatives show bioactivity while others are inactive?
Methodological Answer: Bioactivity variance stems from substituent effects . For example, monosaccharide esters (Ia–f) exhibit limited activity due to steric hindrance from bulky sugar groups, whereas smaller menthyl derivatives (IIa–f) penetrate microbial membranes more effectively. Docking studies (e.g., with fungal CYP51 enzymes) and time-kill assays can validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
